molecular formula C15H9O5- B1265010 Genistein(1-)

Genistein(1-)

Cat. No. B1265010
M. Wt: 269.23 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Genistein(1-) is an organic anion that is the conjugate base of genistein, obtained by selective deprotonation of the 7-hydroxy group. It is a conjugate base of a genistein.

Scientific Research Applications

Therapeutic and Preventive Effects in Digestive Tract Tumor Genistein has been studied for its anticancer properties, particularly in gastrointestinal cancers like gastric and colorectal cancer. It is known to induce apoptosis and cell cycle arrest in cancer cells. Additional research is needed to further explore its efficacy and safety in treating gastrointestinal cancer (Hou, 2022).

Molecular Mechanisms in Cancer Treatment Genistein's molecular interactions with various cellular targets in cancer models suggest its potential for apoptotic induction, cell cycle arrest, and antiangiogenic, antimetastatic, and anti-inflammatory effects. This review highlights its diverse molecular mechanisms and potential as a novel therapeutic strategy in diverse cancer models (Tuli et al., 2019).

Potential Role in COVID-19 Treatment Genistein's anti-inflammatory, antioxidant, and immunomodulatory effects have led to speculation about its potential role in treating COVID-19. It may interfere with viral entry into cells and reduce lung injury caused by SARS-CoV-2 (Jafari et al., 2022).

Photoprotection and Clinical Implications in Dermatology Genistein exhibits significant antiphotocarcinogenic and antiphotoaging effects. It has been shown to inhibit skin carcinogenesis and cutaneous aging induced by ultraviolet light, suggesting potential applications in dermatology (Wei et al., 2003).

Role as an α-Glucosidase Inhibitor Genistein has been identified as a potent α-glucosidase inhibitor, indicating its potential use in managing metabolic disorders (Lee & Lee, 2001).

Integrative Overview of Pharmacological Properties Genistein's pharmacological activities include antioxidant, anti-inflammatory, antibacterial, antiviral, and effects on angiogenesis and estrogen. Its positive effects on cardiovascular diseases and certain types of cancer, especially breast cancer, are attributed to its structural similarity to estrogen (Sharifi‐Rad et al., 2021).

Bioavailability Studies Studies on genistein's bioavailability, such as its absorption and metabolism, are crucial for understanding its therapeutic potential. These studies provide insights into the role of the intestine and liver in its metabolism (Steensma et al., 2006).

Antioxidant and Antibrowning Properties Genistein acts as a potent antioxidant and antibrowning agent. Its therapeutic effects for cancers and cardiovascular diseases and its enzyme-inhibitory effects are linked to these antioxidant activities (Mazumder & Hongsprabhas, 2016).

Role in Metabolic Diseases and Cancer Genistein's multiple molecular effects, such as the inhibition of inflammation and modulation of metabolic pathways, make it significant in preventing and treating disorders like cancer, obesity, osteoporosis, and metabolic syndromes (Mukund et al., 2017).

Inclusion in Pharmaceutical Formulations Research on complexing genistein with cyclodextrins for improved pharmaceutical formulations highlights its potential in treating various types of cancer (Danciu et al., 2014).

properties

Product Name

Genistein(1-)

Molecular Formula

C15H9O5-

Molecular Weight

269.23 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-5-olate

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/p-1

InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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